beta-Hydroxyparaconic Acid
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Overview
Description
Beta-Hydroxyparaconic Acid: is an organic compound belonging to the class of beta-hydroxy acids These compounds are characterized by the presence of a hydroxy functional group (-OH) attached to the beta carbon of a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Hydroxyparaconic Acid can be synthesized through several methods. One common approach involves the fermentation of specific microorganisms, such as strains of the genus Ustilago. These microorganisms produce this compound as a byproduct during the fermentation process . The fermentation is typically carried out under acidic conditions, and the acid is recovered through concentration, lactonization, and extraction processes .
Industrial Production Methods: Industrial production of this compound often involves the use of renewable substrates and optimized fermentation conditions. For example, Ustilago rabenhorstiana has been identified as a robust microorganism capable of producing this compound from various sugar monomers . The process parameters, such as media components and fed-batch mode with glucose, are optimized to achieve high yields and productivity.
Chemical Reactions Analysis
Types of Reactions: Beta-Hydroxyparaconic Acid undergoes several types of chemical reactions, including:
Dehydration: Upon dehydration, this compound can yield an alpha-beta unsaturated acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: this compound can undergo substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Dehydration: Typically carried out under acidic conditions or with the use of dehydrating agents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Alpha-beta unsaturated acids: from dehydration.
Alcohols or ketones: from reduction reactions.
Substituted carboxylic acids: from substitution reactions.
Scientific Research Applications
Beta-Hydroxyparaconic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of value-added compounds, such as itaconic acid and other organic acids.
Mechanism of Action
The mechanism of action of Beta-Hydroxyparaconic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various biochemical reactions, influencing metabolic processes. For example, it can be involved in the production of itaconic acid through the decarboxylation of aconitic acid . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Beta-Hydroxyparaconic Acid can be compared with other similar compounds, such as:
Beta-Hydroxybutyric Acid: Another beta-hydroxy acid with similar chemical properties but different biological roles.
Itaconic Acid: Shares some production pathways with this compound but has distinct industrial applications.
Lactic Acid: An alpha-hydroxy acid with different functional group positioning and applications.
Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to participate in dehydration, oxidation, reduction, and substitution reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C5H6O5 |
---|---|
Molecular Weight |
146.10 g/mol |
IUPAC Name |
3-hydroxy-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3-1-5(9,2-10-3)4(7)8/h9H,1-2H2,(H,7,8) |
InChI Key |
VCYINFNRMDFDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC1(C(=O)O)O |
Origin of Product |
United States |
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